molecular formula C22H14ClFN2O2 B2968912 (2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide CAS No. 1327183-66-3

(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

Cat. No.: B2968912
CAS No.: 1327183-66-3
M. Wt: 392.81
InChI Key: HJPDMTUNLOVGLG-ROMGYVFFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C22H14ClFN2O2 and its molecular weight is 392.81. The purity is usually 95%.
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Properties

IUPAC Name

2-(2-chloro-4-fluorophenyl)imino-N-phenylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClFN2O2/c23-18-13-15(24)10-11-19(18)26-22-17(12-14-6-4-5-9-20(14)28-22)21(27)25-16-7-2-1-3-8-16/h1-13H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJPDMTUNLOVGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide, a member of the chromene family, has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a chromene core substituted with a chloro and fluorine atom on the phenyl ring. Its molecular formula is C18H14ClFN2OC_{18}H_{14}ClFN_2O, with a molar mass of approximately 328.8 g/mol.

Antimicrobial Properties

Research indicates that compounds with a chromene structure exhibit significant antimicrobial activities. For instance, derivatives of coumarin, closely related to chromenes, have shown promising antifungal properties against pathogens like Candida albicans and Aspergillus niger . The azomethine group present in the structure may interact with cellular constituents, impairing normal cellular functions and leading to antimicrobial effects .

Acetylcholinesterase Inhibition

The compound's potential as an acetylcholinesterase (AChE) inhibitor has been investigated due to its implications in treating neurodegenerative diseases such as Alzheimer’s. Compounds similar to this compound have demonstrated AChE inhibitory activity, suggesting that this compound may also possess similar properties . The inhibition of AChE leads to increased levels of acetylcholine, which is beneficial for cognitive functions.

Synthesis

The synthesis of this compound typically involves the condensation reaction between appropriate phenolic compounds and amines under controlled conditions. This process can yield various derivatives with tailored biological activities.

Study 1: Antifungal Activity

In a study assessing the antifungal activity of chromene derivatives, several compounds were tested against Candida albicans. The results indicated that specific substitutions on the chromene ring significantly enhanced antifungal efficacy compared to standard antifungal agents like fluconazole .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of chromene derivatives through AChE inhibition. The study revealed that certain derivatives exhibited IC50 values in the low micromolar range, highlighting their potential as therapeutic agents for Alzheimer’s disease .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (µM)Reference
(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-phenyl...AChE Inhibition5.0
4-hydroxycoumarinAntifungal10.5
Coumarin derivative with thiazoleAChE Inhibition7.0

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